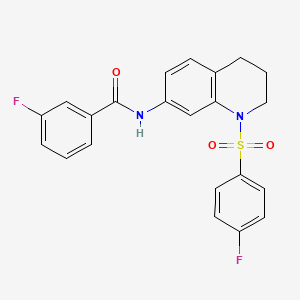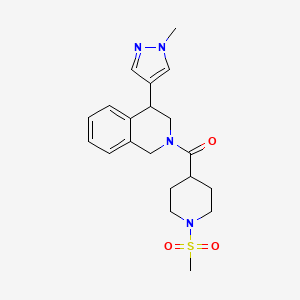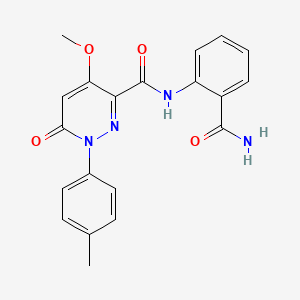
2-(4-Chlorophenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione (TQD) is a heterocyclic compound that has been studied for its potential applications in the field of scientific research. It is a derivative of thiaquinazoline, which is a fused tricyclic compound composed of two benzene rings and a thiazole ring. TQD has been studied for its ability to act as a biochemical and physiological modulator, as well as for its potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
This compound and its related derivatives are actively explored in chemical synthesis, offering insights into novel reaction mechanisms and synthetic pathways. For instance, the study of alternating copolymers via Diels-Alder and ene reactions with bis-triazolinediones showcases the reactivity of related triazolinedione derivatives in forming copolymers, indicating potential utility in polymer science (Mallakpour & Butler, 1985). Similarly, research into the ene-type reactions involving transfer of acyl groups demonstrates the compound's utility in synthesizing complex molecules, further highlighting its significance in organic synthesis (Bottomley, Boyd, & Monteil, 1980).
Antimicrobial Activity
The synthesis, characterization, and antimicrobial evaluation of tetrahydroquinazoline derivatives indicate that these compounds exhibit good to moderate antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these derivatives in developing new antimicrobial agents (Bhatt et al., 2015).
Pharmacological Potential
While avoiding specifics on drug use and side effects, it's notable that derivatives of the compound have been assessed for their pharmacological potentials, such as anti-inflammatory and analgesic activities. These studies underscore the broader implications of these compounds in medicinal chemistry and drug design, providing a foundation for further exploration into their therapeutic applications (Farag et al., 2012).
Material Science Applications
The reaction of triazolinediones with trans-3,3-dichloro-1-phenyl-1-propene investigated at room and reflux temperatures in methylene chloride solution exemplifies the compound's utility in material science, particularly in polymerization reactions. This research could pave the way for novel polymers with unique properties, highlighting the compound's versatility beyond pharmaceutical applications (Mallakpour, Mohammdi, & Kolshorn, 1997).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(2-phenylethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-12-10-17(11-13-18)21-23-19-8-4-5-9-20(19)27(25,26)24(21)15-14-16-6-2-1-3-7-16/h1-13,21,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQFGRXCBHQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)
